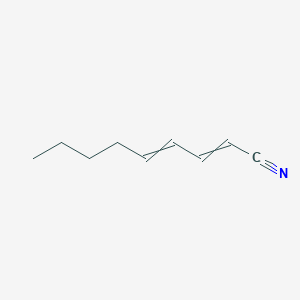
Nona-2,4-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-2,4-dienenitrile is an organic compound with the molecular formula C9H11N It is a nitrile derivative characterized by the presence of two conjugated double bonds in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-2,4-dienenitrile can be synthesized through several methods. One common approach involves the reaction of cis-4-heptenal with cyanoacetic acid and β-alanine in the presence of benzene and pyridine. The reaction mixture is refluxed, and water is removed using a Dean-Stark apparatus. The resulting product is then purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nona-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.
Substitution: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, halogenated derivatives, and various oxidized compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nona-2,4-dienenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: While not widely used in medicine, its derivatives are being explored for their pharmacological properties.
Wirkmechanismus
The mechanism of action of nona-2,4-dienenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the conjugated double bonds can undergo electrophilic addition. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentadienenitrile: Similar in structure but with fewer carbon atoms.
2,4-Nonadienal: An aldehyde derivative with similar conjugated double bonds.
2,4-Hexadienenitrile: Another nitrile with a shorter carbon chain.
Uniqueness
Nona-2,4-dienenitrile is unique due to its longer carbon chain and the presence of two conjugated double bonds, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Eigenschaften
IUPAC Name |
nona-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-4-5-6-7-8-9-10/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKLDSOWHQCJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40823614 |
Source


|
| Record name | Nona-2,4-dienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40823614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79803-68-2 |
Source


|
| Record name | Nona-2,4-dienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40823614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
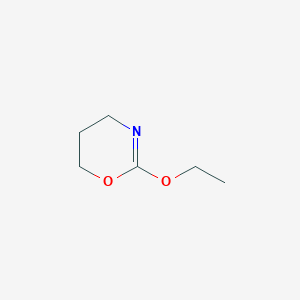

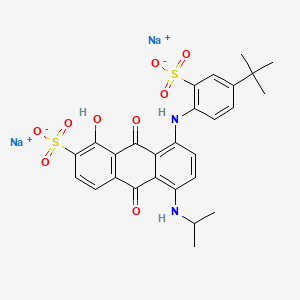

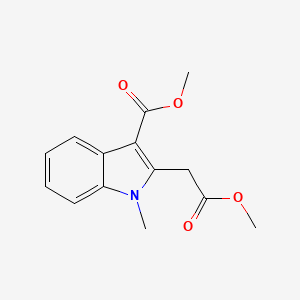


![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline](/img/structure/B14435972.png)

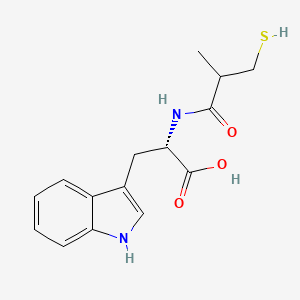

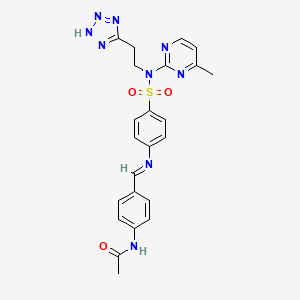
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
